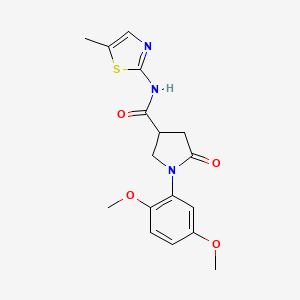

1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Description

The compound 1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide features a 5-oxopyrrolidine-3-carboxamide backbone substituted with a 2,5-dimethoxyphenyl group at the 1-position and a 5-methylthiazol-2-ylamine at the carboxamide nitrogen. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula |

C17H19N3O4S |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C17H19N3O4S/c1-10-8-18-17(25-10)19-16(22)11-6-15(21)20(9-11)13-7-12(23-2)4-5-14(13)24-3/h4-5,7-8,11H,6,9H2,1-3H3,(H,18,19,22) |

InChI Key |

MSODOZINIUWAJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a dimethoxyphenyl halide reacts with a nucleophile.

Attachment of the Thiazolyl Group: This can be done through a condensation reaction involving a thiazole derivative and an appropriate coupling agent.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit or activate specific enzymes, bind to receptor sites, or interfere with DNA/RNA synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in aromatic substituents, heterocyclic cores, and side-chain modifications, which influence physicochemical properties and target affinity. Below is a detailed analysis of key analogs:

1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-N-(5-Methyl-1,3-Thiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide (CAS: 741733-98-2)

- Key Differences : Replaces the 2,5-dimethoxyphenyl group with a 2,3-dihydro-1,4-benzodioxin moiety.

- This modification could impact solubility and metabolic stability due to reduced electron-donating effects (methoxy vs. ether oxygens) .

(RS)-N-[(RS)-3,4-Dibenzyl-5-Oxoimidazolidin-1-yl]-1-(4-Fluorobenzyl)-5-Oxopyrrolidine-3-Carboxamide

- Key Differences: Substitutes the 2,5-dimethoxyphenyl with a 4-fluorobenzyl group and introduces an imidazolidinone ring.

- Implications: The fluorobenzyl group increases lipophilicity and may enhance blood-brain barrier penetration.

N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(5-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl)Butanamido]Benzamide (Compound 10 in )

- Key Differences : Features a benzodioxol group and a butanamido linker instead of the pyrrolidine-thiazol scaffold.

- Implications : The isoindole-dione moiety introduces a planar, electron-deficient system, which could favor interactions with hydrophobic enzyme pockets. The extended butanamido chain may reduce conformational flexibility, affecting binding kinetics .

4-(2,5-Dioxo-Imidazolidin-1-yl)-N-[4-(5-Methoxy-1H-Indol-3-yl)-Thiazol-2-yl]-Butyramide (Compound 1 in )

- Key Differences : Utilizes a butyramide core with a methoxyindole-thiazol substituent.

- Implications: The indole-thiazol system may engage in π-stacking or cation-π interactions, while the imidazolidinone could act as a hydrogen-bond acceptor. The longer aliphatic chain might increase solubility but reduce membrane permeability .

Structural and Functional Data Table

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide , also known by its CAS number 499111-21-6, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

- Molecular Formula : C27H26N2O4S

- Molecular Weight : 474.57 g/mol

- Structure : The compound features a pyrrolidine ring, a thiazole moiety, and multiple methoxy groups, which contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit significant anticancer and antimicrobial properties. The following sections detail the findings related to the biological activity of this specific compound.

Anticancer Activity

A study focusing on 5-oxopyrrolidine derivatives highlighted their potential as anticancer agents. The compound was tested against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Findings:

- Cytotoxicity : The compound exhibited a dose-dependent cytotoxic effect on A549 cells. At a concentration of 100 µM for 24 hours, it reduced cell viability significantly compared to control treatments.

- Mechanism of Action : It is suggested that the compound may induce apoptosis in cancer cells through the activation of specific pathways associated with cell death.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | A549 | 66 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against multidrug-resistant pathogens, including Staphylococcus aureus.

Findings:

- Selectivity : The compound demonstrated selective antimicrobial activity against resistant strains, indicating its potential as a therapeutic option for treating infections caused by resistant bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | >64 µg/mL | Less effective |

Case Studies and Research Evidence

- Study on Anticancer Properties : In vitro studies showed that the compound significantly inhibited cell proliferation in A549 cells compared to standard chemotherapeutics like cisplatin. The structure–activity relationship indicated that modifications on the thiazole and pyrrolidine rings could enhance potency.

- Antimicrobial Evaluation : Another research article assessed various derivatives of oxopyrrolidine compounds against a panel of resistant bacterial strains. The results indicated that certain structural features were crucial for enhancing antimicrobial efficacy.

The biological activity of 1-(2,5-dimethoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiazole moiety may play a critical role in inhibiting enzymes involved in cancer cell proliferation.

- Receptor Binding : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.